molecular formula C21H16N4O8S2 B12808096 3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid

Cat. No.: B12808096
M. Wt: 516.5 g/mol
InChI Key: LLRLNYXQHGJJLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitrocefin involves the synthesis of a cephalosporin core structure, followed by the introduction of a chromogenic group. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of nitrocefin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions: Nitrocefin undergoes hydrolysis reactions catalyzed by beta-lactamase enzymes. The hydrolysis of the beta-lactam ring results in a color change from yellow to red .

Common Reagents and Conditions:

    Reagents: Beta-lactamase enzymes, water.

    Conditions: The reaction is typically carried out in aqueous solutions at neutral pH.

Major Products: The major product of the hydrolysis reaction is the degraded form of nitrocefin, which exhibits a red color .

Scientific Research Applications

Mechanism of Action

Nitrocefin exerts its effects through the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. The hydrolysis reaction breaks the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring, resulting in a color change from yellow to red. This color change allows for the visual detection of beta-lactamase activity .

Biological Activity

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic acid, commonly referred to as Nitrocefin, is a chromogenic cephalosporin compound primarily utilized for detecting β-lactamase activity in bacteria. This article explores its biological activity, mechanisms of action, and implications in antibiotic resistance.

  • Molecular Formula: C21H16N4O8S2
  • Molecular Weight: 516.51 g/mol
  • CAS Number: 41906-86-9
  • Solubility: Soluble in DMSO

Nitrocefin functions as a substrate for β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Upon hydrolysis of the β-lactam ring, Nitrocefin undergoes a color change from yellow to red, allowing for visual detection of β-lactamase activity. This reaction is particularly significant as it provides a rapid and cost-effective method for identifying antibiotic-resistant strains of bacteria.

Antimicrobial Properties

Nitrocefin has been shown to be effective against various bacterial strains. Its primary application lies in the detection of β-lactamase enzymes that degrade β-lactam antibiotics, such as penicillins and cephalosporins. The hydrolysis of Nitrocefin by these enzymes indicates the presence of resistant bacterial strains.

Case Studies and Research Findings

  • Study on Staphylococcus aureus : Recent research demonstrated that functional amyloids from Staphylococcus aureus can catalyze the degradation of Nitrocefin. The study revealed that variants of PSMα proteins accelerated Nitrocefin degradation significantly, with PSMα2 achieving nearly complete turnover within a short time frame . This highlights the potential for amyloid proteins to contribute to antibiotic resistance mechanisms.
  • Detection Methodology : In a comparative study, Nitrocefin was evaluated against other detection methods for β-lactamase activity. It was found that Nitrocefin provided faster results with minimal equipment compared to PCR-based methods, making it advantageous in clinical settings .
  • Antibiotic Resistance Mechanisms : The degradation of Nitrocefin by bacterial enzymes underscores a broader trend in antibiotic resistance where bacteria evolve mechanisms to neutralize antibiotic compounds. Understanding these interactions is crucial for developing new strategies to combat resistant infections .

Data Tables

Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC21H16N4O8S2516.51 g/mol41906-86-9
Bacterial StrainNitrocefin Degradation Yield (%)Notes
Staphylococcus aureus~100% (PSMα2)Complete turnover observed
Staphylococcus aureus~75% (PSMα3)Significant degradation
Pseudomonas aeruginosaLow yieldMinor degradation

Properties

Molecular Formula

C21H16N4O8S2

Molecular Weight

516.5 g/mol

IUPAC Name

7-[[4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29)

InChI Key

LLRLNYXQHGJJLB-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O

Origin of Product

United States

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